

An In-depth Technical Guide to the Deuterium Labeling of Thiuram Compounds

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Compound of Interest

Compound Name: *Tetramethylthiuram Monosulfide-d₁₂*

Cat. No.: *B15552526*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the deuterium labeling of thiuram compounds, with a particular focus on disulfiram. Deuterium labeling, the strategic replacement of hydrogen with its heavy isotope deuterium, is a powerful tool in drug development and metabolic research. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic processes, leading to improved pharmacokinetic profiles. This guide details the synthesis of deuterated thiuram compounds, analytical techniques for their characterization, and the underlying biochemical pathways affected by these molecules.

Introduction to Deuterium Labeling and Thiuram Compounds

Deuterium labeling is a key strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.^{[1][2]} The substitution of hydrogen with deuterium can significantly alter the rate of metabolic reactions, particularly those involving cytochrome P450 enzymes, without changing the fundamental pharmacology of the molecule.^[2]

Thiuram disulfides are a class of organosulfur compounds with a wide range of applications, from rubber vulcanization to pharmaceuticals.^[3] The most notable pharmaceutical example is disulfiram (tetraethylthiuram disulfide), which is used in the management of chronic alcoholism.^[3] Its mechanism of action involves the irreversible inhibition of aldehyde dehydrogenase (ALDH), leading to the accumulation of acetaldehyde upon alcohol consumption and subsequent unpleasant physiological effects.^{[1][4][5]}

This guide will explore the synthesis, analysis, and biological implications of deuterating thiuram compounds, providing researchers with the necessary information to apply this technique in their work.

Synthesis of Deuterated Thiuram Compounds

The synthesis of deuterated thiuram compounds, such as Disulfiram-d₂₀, can be achieved by employing deuterated starting materials. A general and plausible synthetic route involves a two-step process: the formation of a deuterated dithiocarbamate salt followed by its oxidation to the corresponding thiuram disulfide.

Synthesis of Deuterated Diethylamine

A common precursor for the synthesis of deuterated disulfiram is deuterated diethylamine. The synthesis of deuterated amines can be achieved through various methods, including the reduction of amides or nitriles with a deuterium source or the alkylation of amines with deuterated alkyl halides. A practical approach for producing deuterated dimethylamine has been described, which can be adapted for diethylamine.^{[2][6][7]}

Synthesis of Deuterated Sodium Diethyldithiocarbamate

Deuterated diethylamine can then be reacted with carbon disulfide in the presence of a base, such as sodium hydroxide, to form deuterated sodium diethyldithiocarbamate.^[8]

Oxidation to Deuterated Tetraethylthiuram Disulfide (Disulfiram-d₂₀)

The final step is the oxidation of the deuterated sodium diethyldithiocarbamate to form the disulfide bond of the thiuram compound. Common oxidizing agents for this reaction include hydrogen peroxide or iodine.^{[8][9]}

Experimental Protocols

Synthesis of Tetraethyl-d20-thiuram disulfide (Disulfiram-d20)

Materials:

- Diethylamine-d10 (perdeuterated)
- Carbon disulfide (CS₂)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂) (30% solution)
- Ethanol-d6
- D₂O (Deuterium oxide)
- Standard laboratory glassware and equipment
- Magnetic stirrer
- Ice bath

Procedure:

- Preparation of Sodium Diethyldithiocarbamate-d20:
 - In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve a specific molar equivalent of sodium hydroxide in a minimal amount of D₂O.
 - To this solution, add one molar equivalent of diethylamine-d10 dissolved in ethanol-d6.
 - Slowly add one molar equivalent of carbon disulfide dropwise to the stirred solution while maintaining the temperature below 10 °C.
 - After the addition is complete, continue stirring the mixture in the ice bath for one hour. The formation of the sodium diethyldithiocarbamate-d20 salt should result in a pale-yellow

solution or precipitate.

- Oxidation to Disulfiram-d20:
 - To the reaction mixture containing the sodium diethyldithiocarbamate-d20, slowly add a 30% solution of hydrogen peroxide dropwise. The amount should be slightly in molar excess to ensure complete oxidation.
 - Control the addition rate to maintain the reaction temperature below 30 °C.
 - After the addition is complete, allow the reaction to stir at room temperature for an additional two hours.
 - The crude Disulfiram-d20 will precipitate out of the solution.
- Purification:
 - Collect the precipitate by vacuum filtration and wash it with cold D₂O.
 - Recrystallize the crude product from a suitable deuterated solvent, such as ethanol-d₆, to obtain the purified Disulfiram-d20.
 - Dry the final product under vacuum.

Quantitative Analysis by Nuclear Magnetic Resonance (qNMR)

Objective: To determine the isotopic purity and confirm the structure of the synthesized Disulfiram-d20.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation:
 - Accurately weigh a known amount of the synthesized Disulfiram-d20 and a certified internal standard (e.g., maleic acid) into a vial.

- Dissolve the sample and internal standard in a known volume of a suitable non-deuterated solvent (e.g., chloroform or DMSO) to allow for the observation of any residual proton signals.[\[10\]](#)
- ^1H NMR Spectroscopy:
 - Acquire a ^1H NMR spectrum to quantify any residual proton signals. The absence or significant reduction of signals corresponding to the ethyl groups will indicate high deuterium incorporation.
- ^2H (Deuterium) NMR Spectroscopy:
 - Acquire a ^2H NMR spectrum. This will show signals corresponding to the deuterium atoms at the ethyl group positions, confirming the success of the labeling.[\[10\]](#) The integration of these signals can be used to determine the relative deuterium content at different positions.
- ^{13}C NMR Spectroscopy:
 - Acquire a ^{13}C NMR spectrum. The signals for the carbon atoms attached to deuterium will appear as multiplets due to C-D coupling, providing further structural confirmation.
- Data Analysis:
 - Calculate the isotopic purity by comparing the integrals of the residual proton signals in the ^1H NMR spectrum to the integral of the internal standard.[\[11\]](#)[\[12\]](#)

Isotopic Purity Determination by LC-MS

Objective: To determine the isotopic distribution and confirm the molecular weight of the synthesized Disulfiram-d20.

Instrumentation: Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS).

Procedure:

- Sample Preparation:

- Prepare a dilute solution of the synthesized Disulfiram-d20 in a suitable solvent (e.g., acetonitrile/water).
- LC Separation:
 - Inject the sample onto an appropriate LC column (e.g., C18) and elute with a suitable mobile phase gradient to separate the analyte from any impurities.
- Mass Spectrometry Analysis:
 - Analyze the eluting compound using the mass spectrometer in full scan mode to obtain the mass spectrum.
 - The mass spectrum will show a distribution of isotopologues (M, M+1, M+2, etc.). For Disulfiram-d20, the most abundant ion should correspond to the fully deuterated molecule.
- Data Analysis:
 - Determine the isotopic purity by calculating the relative abundance of the peak corresponding to the fully deuterated molecule compared to the peaks of partially deuterated or non-deuterated molecules.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Quantitative Data

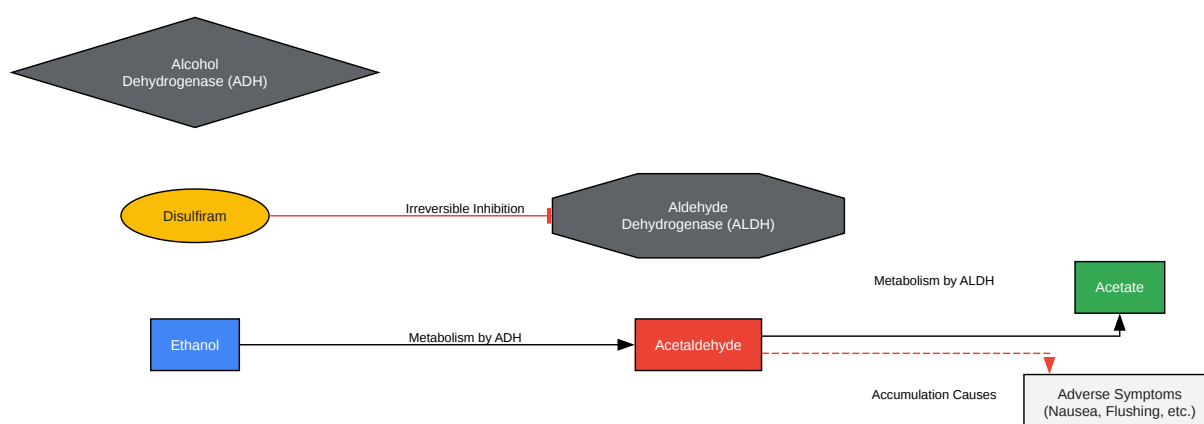
The following table summarizes the key quantitative data for deuterated disulfiram (Disulfiram-d20).

Parameter	Value	Reference
Chemical Formula	C ₁₀ D ₂₀ N ₂ S ₄	[17]
Molecular Weight	316.7 g/mol	[17]
Isotopic Purity	≥99% deuterated forms (d1-d20)	[17]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Disulfiram Action

Disulfiram's primary mechanism of action is the irreversible inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in alcohol metabolism.[1][4] This inhibition leads to the accumulation of acetaldehyde, which is responsible for the unpleasant symptoms experienced after alcohol consumption.[5]

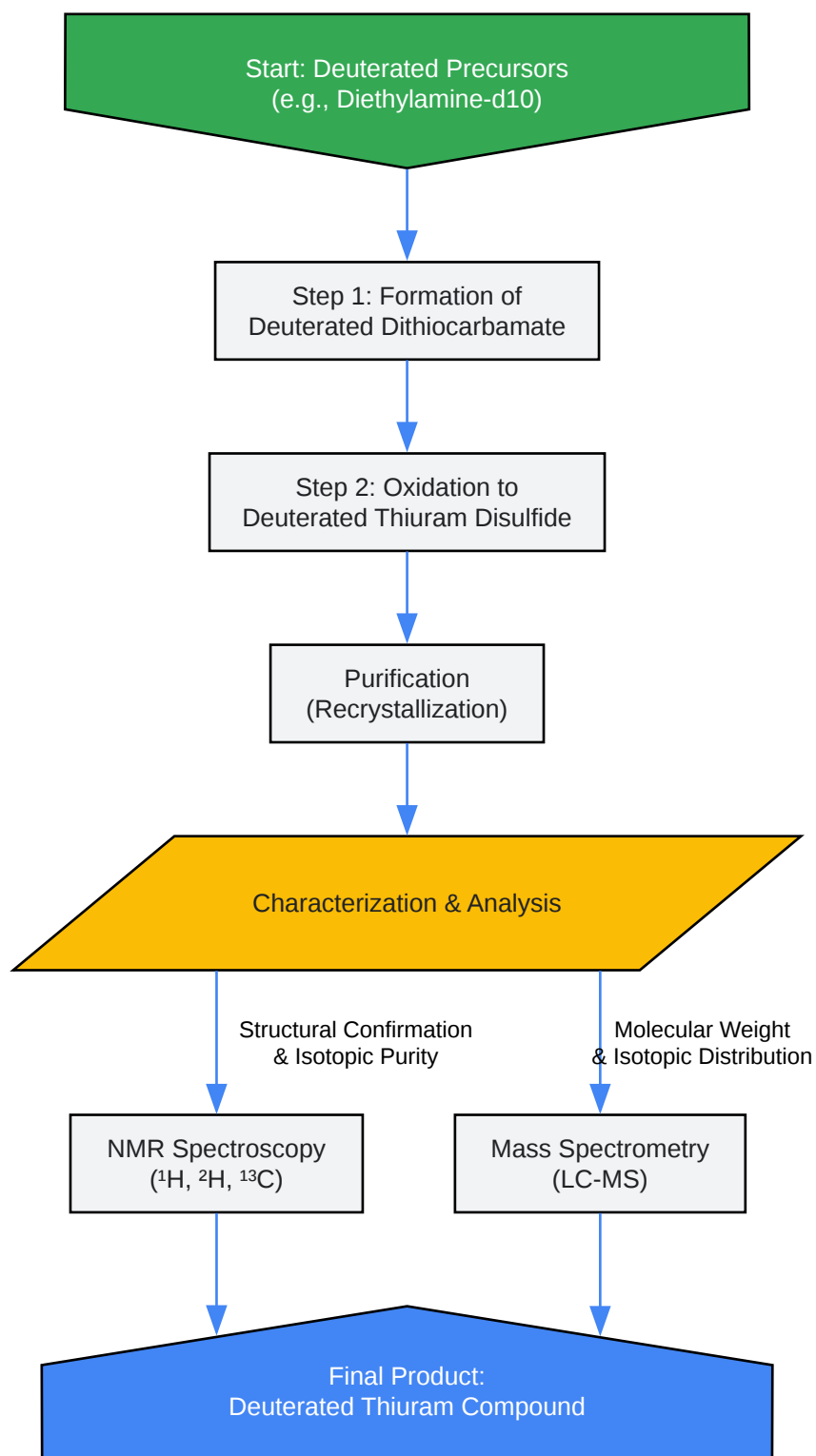


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Mechanism of action of disulfiram.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and analysis of deuterated thiuram compounds.



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General workflow for synthesis and analysis.

Conclusion

Deuterium labeling of thiuram compounds offers a promising avenue for improving their therapeutic properties by modifying their metabolic profiles. This guide has provided a detailed overview of the synthesis, characterization, and biological context of these important molecules. The experimental protocols and workflows presented herein serve as a valuable resource for researchers in drug development and related scientific fields. The continued exploration of deuterated compounds will undoubtedly lead to the development of safer and more effective pharmaceuticals.

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